N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
This compound belongs to the tetrahydrobenzothienopyrimidine class, characterized by a fused bicyclic core (benzothiophene + pyrimidine) with a saturated cyclohexane ring. The 4-amino group is substituted with a 3-methylbutyl chain, imparting moderate lipophilicity and steric bulk.
Properties
IUPAC Name |
N-(3-methylbutyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-10(2)7-8-16-14-13-11-5-3-4-6-12(11)19-15(13)18-9-17-14/h9-10H,3-8H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVFNGRSWMJHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=C2C3=C(CCCC3)SC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups on the benzothieno or pyrimidine rings.
Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the amine nitrogen .
Scientific Research Applications
N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a selective inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators . The molecular pathways involved in its action include the modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties

Key Observations :
Key Trends :
Challenges :
- Steric Hindrance : Bulky substituents (e.g., 3-methylbutyl) may reduce reaction efficiency, necessitating optimized conditions (e.g., longer reflux times) .
Q & A
Q. What are the optimal synthetic routes for N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide with formamide under reflux (120–140°C, 6–8 hours) to form the pyrimidine core .
- Step 2: Chlorination of the 4-position using POCl₃ or PCl₅ under anhydrous conditions (reflux in toluene, 4–6 hours) to yield the 4-chloro intermediate .
- Step 3: Nucleophilic substitution with 3-methylbutylamine in acetonitrile or ethanol under reflux (24–48 hours) to introduce the N-(3-methylbutyl) group .
Key Optimization Parameters: - Temperature control to avoid side reactions (e.g., ring oxidation).
- Use of TLC (silica gel, ethyl acetate/hexane) or HPLC to monitor reaction progress .
Yield Data:
| Step | Yield Range | Purity (HPLC) |
|---|---|---|
| 1 | 60–75% | ≥90% |
| 2 | 70–85% | ≥95% |
| 3 | 50–65% | ≥85% |
Q. How is the structural identity and purity of this compound confirmed?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent integration and regiochemistry. For example, the N-(3-methylbutyl) chain shows distinct signals: δ ~0.9 ppm (CH₃), 1.4–1.6 ppm (CH₂), and 3.4 ppm (N-CH₂) .
- X-ray Crystallography: Resolves bond angles and torsional strain in the fused bicyclic system. Disorder in the tetrahydro ring (common in similar analogs) requires careful refinement .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ at m/z ~330–340) .
- HPLC: Purity ≥95% using a C18 column (acetonitrile/water gradient) .
Q. What in vitro assays are used for initial biological activity screening?
Methodological Answer:
- Antimicrobial Testing:
- Cytotoxicity: MTT assay on HEK-293 or HeLa cells (IC₅₀ determination) .
Advanced Research Questions
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Targets enzymes like TrmD (tRNA methyltransferase in P. aeruginosa) to predict binding affinity. The pyrimidine core interacts with active-site residues (e.g., Asp100, Arg154) via hydrogen bonding, while the N-(3-methylbutyl) group occupies hydrophobic pockets .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Models: Correlate substituent bulk (e.g., logP of N-alkyl groups) with antimicrobial activity .
Q. How can conflicting bioactivity data be resolved (e.g., high MIC but low cytotoxicity)?
Methodological Answer:
Q. What strategies optimize regioselectivity in derivative synthesis?
Methodological Answer:
- Directed Functionalization:
- Schiff Base Formation: React the 3-amino derivative (if present) with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol (reflux, 12 hours) .
- Suzuki Coupling: Introduce aryl groups at the 2-position using Pd(PPh₃)₄ and boronic acids .
- Protecting Groups: Use Boc for amine protection during multi-step synthesis to prevent side reactions .
Q. How is crystallographic disorder in the tetrahydro ring addressed during refinement?
Methodological Answer:
- SHELXL Refinement: Apply PART instructions to model disordered atoms (occupancy <1.0). Restraints on bond lengths/angles prevent overfitting .
- Twinned Data: Use HKLF 5 format in SHELXL for non-merohedral twinning (common in triclinic systems) .
- Validation Tools: Check Rint (<0.05) and CC1/2 (>0.7) in PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

